molecular formula C8H8BrNO2 B107829 1-(2-Bromoethyl)-2-nitrobenzene CAS No. 16793-89-8

1-(2-Bromoethyl)-2-nitrobenzene

Cat. No.: B107829
CAS No.: 16793-89-8
M. Wt: 230.06 g/mol
InChI Key: SJLIPOVZERLCNL-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a benzene ring substituted with a nitro group

Biochemical Analysis

Biochemical Properties

1-(2-Bromoethyl)-2-nitrobenzene has been found to play a role in pharmaceutical synthesis, particularly in the creation of antimicrobial agents . It interacts with various enzymes and proteins, serving as a building block for complex organic molecules . The nature of these interactions is largely dependent on the specific biochemical reaction in which this compound is involved.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It is known to exert its effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition or activation . Changes in gene expression may also occur as a result of exposure to this compound.

Metabolic Pathways

The metabolic pathways involving this compound are not well-defined. It is likely that this compound interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-2-nitrobenzene can be synthesized through several methods. One common approach involves the bromination of 2-nitroethylbenzene. The reaction typically employs bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the ethyl group.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-2-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are employed under controlled temperatures and pressures.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed:

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Reduction: 1-(2-Aminoethyl)-2-nitrobenzene or 1-(2-Bromoethyl)-2-aminobenzene.

    Oxidation: 1-(2-Carboxyethyl)-2-nitrobenzene or 1-(2-Formylethyl)-2-nitrobenzene.

Scientific Research Applications

1-(2-Bromoethyl)-2-nitrobenzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and intermediates in various chemical reactions.

    Biology: The compound is used in the study of biochemical pathways and as a precursor for the synthesis of biologically active molecules.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-2-nitrobenzene involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction or oxidation. These reactions enable the compound to modify other molecules or participate in complex chemical pathways, making it a versatile reagent in synthetic chemistry.

Comparison with Similar Compounds

    1-(2-Bromoethyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Bromoethylbenzene: Similar structure but without the nitro group, leading to different reactivity and applications.

    1-(2-Nitroethyl)benzene: Contains a nitro group but lacks the bromine atom, affecting its chemical behavior.

Uniqueness: 1-(2-Bromoethyl)-2-nitrobenzene is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity patterns. This dual functionality allows for a wider range of chemical transformations and applications compared to its simpler analogs.

Properties

IUPAC Name

1-(2-bromoethyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLIPOVZERLCNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50494319
Record name 1-(2-Bromoethyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16793-89-8
Record name 1-(2-Bromoethyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Nitrophenethyl bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Triphenylphosphine (39.2 g, 0.150 mol) and carbon tetrabromide (49.5 g, 0.150 mol) were added sequentially to a solution of 2-(2-hydroxyethyl)-nitrobenzene (25.0 g, 0.150 mol) in methylene chloride (400 mL) at 0° C. The reaction was stirred overnight and quenched with saturated sodium bicarbonate solution. The methylene chloride phase was washed with saturated brine and dried over magnesium sulfate. The crude product was treated with ethyl acetate, and the precipitated triphenylphosphine oxide removed by filtration. Further purification by flash chromatography by (silica gel, 0–10% ethyl acetate in hexane gradient elution) produced the title compound (27.9 g).
Quantity
39.2 g
Type
reactant
Reaction Step One
Quantity
49.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1-(2-hydroxyethyl)-2-nitrobenzene (21 ml, 150 mmol) and triphenylphosphine (39.2 g, 150 mmol) in DCM (400 ml) at 0° C. was add CBr4 (49.5 g, 150 mmol) in portions and the reaction mixture was stirred from 0° C. to RT overnight. The reaction mixture was quenched with sat. aq. Na2CO3, the layers were separated and the organic layer was washed with brine, dried (MgSO4) and evaporated to dryness. The residue was treated with EtOAc and the precipitated Ph3O was filtered and the solvent removed. This was repeated twice more. Purification by column chromatography (0% to 10% EtOAc in Hx) gave an oil that solidified on standing.
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
39.2 g
Type
reactant
Reaction Step One
Name
Quantity
49.5 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

2.5 ml of 2-(2-nitrophenyl)ethanol and 5.4 ml of PBr3 were stirred and mixed at 0° C. for 30 minutes to carry out reaction, and the resultant reaction mixture was diluted with 30 ml of benzene and the diluted mixture was then poured into 30 ml of water. The separated organic layer was separated, dried over anhydrous sodium sulfate, and then treated under reduced pressure to distill off the solvent, thereby obtaining 3 g of the crude product of 2-(2-nitrophenyl)ethyl bromide.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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